3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions could target the oxo groups, converting them into hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the purine core or the phenethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might serve as a probe or inhibitor for studying enzyme functions, particularly those involving purine metabolism.
Medicine
Potential medical applications could include its use as a lead compound for developing new drugs targeting purine-related pathways, such as those involved in cancer or viral infections.
Industry
In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for “3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” would likely involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of enzymes involved in purine metabolism, potentially affecting cellular processes like DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in chocolate, with mild stimulant properties.
Adenine: A fundamental purine base in DNA and RNA.
Uniqueness
Compared to these similar compounds, “3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” has unique substituents that may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-7-phenacyl-8-(2-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-26-19-18(20(29)25-22(26)30)27(14-17(28)16-10-6-3-7-11-16)21(24-19)23-13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,23,24)(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIGEKNTQHRTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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